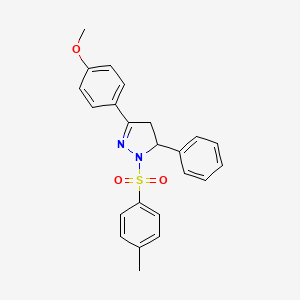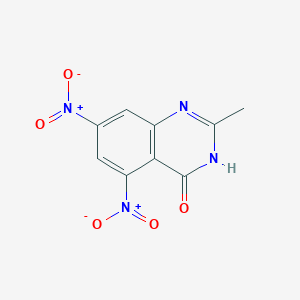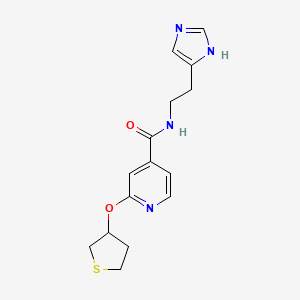![molecular formula C17H15ClN6O2 B2918221 [4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate CAS No. 877820-95-6](/img/structure/B2918221.png)
[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various reagents. Unfortunately, specific synthesis methods for this compound were not found in the search results .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and conditions such as temperature, pressure, and pH. Unfortunately, specific reaction data for this compound was not found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, specific property data for this compound was not found in the search results .Scientific Research Applications
Anticancer Research
This compound has been studied for its potential as an anticancer agent . It’s part of a class of molecules that have been designed to act as molecular hybrids, combining the structures of a triazine ring and a sulfonamide fragment . These compounds have shown cytotoxic activity against tumor cell lines such as HCT-116, MCF-7, and HeLa, with some derivatives exhibiting IC50 values in the low micromolar range. The research suggests that these compounds induce cell cycle arrest in a p53-independent manner, which is a promising avenue for cancer treatment .
Agricultural Chemistry
In agriculture, triazine derivatives are explored for their role as herbicides and growth regulators . The specific structure of [4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate suggests potential utility in this field, although direct applications in agriculture from available literature are not explicitly detailed .
Corrosion Inhibition
Related triazine compounds have been investigated for their effectiveness as corrosion inhibitors . While the specific compound has not been directly linked to this application, the structural similarities suggest that it could be a candidate for protecting metals against corrosion, which is a significant issue in industrial processes.
Medicinal Chemistry
The triazine ring is a common motif in medicinal chemistry due to its versatility and biological activity. Triazine derivatives have been used in the development of drugs with various therapeutic effects, including antimicrobial , antifungal , and anti-inflammatory properties . This particular compound could be a precursor or an intermediate in the synthesis of such pharmacologically active molecules.
Biotechnology
In biotechnological applications, triazine derivatives can be used as building blocks for more complex molecules. They can serve as intermediates in the synthesis of compounds with specific functions, such as enzymes or other proteins . The compound’s reactivity makes it suitable for conjugation with other biomolecules, potentially leading to new biotechnological tools.
Environmental Science
Compounds containing triazine and pyridine rings are of interest in environmental science for their potential use in remediation efforts and as sensors for environmental pollutants . The ability of such compounds to interact with various contaminants could make them useful in cleaning up environmental spills or monitoring pollution levels.
Material Science
The structural properties of triazine derivatives make them interesting candidates for material science applications. They could be used in the design of novel polymers or as additives to enhance the properties of existing materials .
Synthetic Chemistry
As a versatile chemical building block, [4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate can be used in synthetic chemistry to create a variety of novel compounds. Its reactivity allows for the introduction of various functional groups, leading to a wide array of synthetic pathways and products .
properties
IUPAC Name |
[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O2/c1-10-4-2-3-5-12(10)21-17-23-14(22-16(19)24-17)9-26-15(25)11-6-7-13(18)20-8-11/h2-8H,9H2,1H3,(H3,19,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBHKLQCTVJTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2918142.png)



![[14-Methyl-5-(4-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2918148.png)

![1-(4-{4-[(4-Quinoxalin-2-ylphenoxy)acetyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2918152.png)

![5-((2,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2918157.png)



